2-Amino-5,5-dimethyl-1,3-oxazol-4-one
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Overview
Description
2-amino-5,5-dimethyloxazol-4(5H)-one is a heterocyclic compound containing an oxazole ring with an amino group and two methyl groups. Compounds with oxazole rings are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5-dimethyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a suitable amine with a diketone or ketoester in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
2-amino-5,5-dimethyloxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Introduction of different substituents at various positions on the oxazole ring.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-amino-5,5-dimethyloxazol-4(5H)-one may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-amino-5,5-dimethyloxazol-4(5H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methyloxazole: Lacks one methyl group compared to 2-amino-5,5-dimethyloxazol-4(5H)-one.
2-amino-4,5-dimethyloxazole: Different positioning of the amino group.
5,5-dimethyloxazol-4-one: Lacks the amino group.
Uniqueness
2-amino-5,5-dimethyloxazol-4(5H)-one’s unique structure, with both an amino group and two methyl groups, may confer specific chemical properties and biological activities that distinguish it from similar compounds.
Properties
CAS No. |
17816-87-4 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-amino-5,5-dimethyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C5H8N2O2/c1-5(2)3(8)7-4(6)9-5/h1-2H3,(H2,6,7,8) |
InChI Key |
GELPWDNWQOJCNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N=C(O1)N)C |
Origin of Product |
United States |
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